
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are compounds containing a benzene ring fused to a furan ring. This particular compound is characterized by the presence of a benzofuran moiety attached to an ethoxypropyl group and a propylbenzoate group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate typically involves the reaction of 2-benzofuran-1-yl ethanol with 4-propylbenzoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of benzofuran-1-yl ketones or carboxylic acids.
Reduction: Conversion to benzofuran-1-yl alcohols.
Substitution: Formation of brominated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate involves its interaction with specific molecular targets and pathways. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The ethoxypropyl and propylbenzoate groups contribute to the compound’s overall lipophilicity and bioavailability, enhancing its ability to penetrate biological membranes and exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Benzofuran-1-YL)-3-bromopropyl 4-propylbenzoate: A brominated derivative with similar chemical properties.
3-(2-Benzofuran-1-YL)-3-hydroxypropyl 4-propylbenzoate: A hydroxylated derivative with different reactivity.
Uniqueness
3-(2-Benzofuran-1-YL)-3-ethoxypropyl 4-propylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxypropyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
62452-95-3 |
|---|---|
Fórmula molecular |
C23H26O4 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
[3-(2-benzofuran-1-yl)-3-ethoxypropyl] 4-propylbenzoate |
InChI |
InChI=1S/C23H26O4/c1-3-7-17-10-12-18(13-11-17)23(24)26-15-14-21(25-4-2)22-20-9-6-5-8-19(20)16-27-22/h5-6,8-13,16,21H,3-4,7,14-15H2,1-2H3 |
Clave InChI |
XDNHQGBICDXJRF-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C(=O)OCCC(C2=C3C=CC=CC3=CO2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![4-Methylspiro[5.5]undec-3-en-2-one](/img/structure/B14516214.png)
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
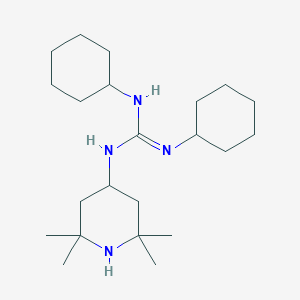
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
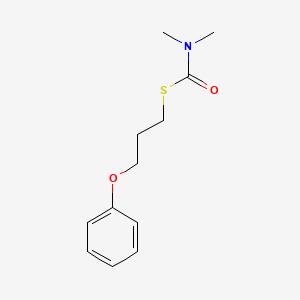
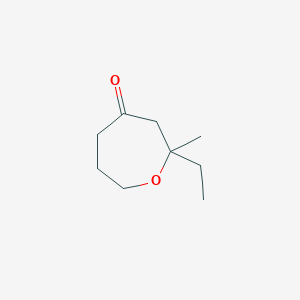
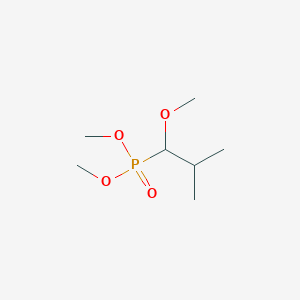
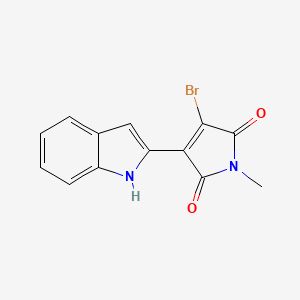
![Methyl [(3-hydroxynaphthalen-2-yl)oxy]acetate](/img/structure/B14516263.png)
![2-{[(1-Benzoselenophen-2-yl)sulfanyl]methyl}benzamide](/img/structure/B14516283.png)
![4-[3-(4-Methylphenyl)-3-oxoprop-1-enyl]benzonitrile](/img/structure/B14516286.png)
